molecular formula C9H8BrN3 B7961547 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine

5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B7961547
M. Wt: 238.08 g/mol
InChI Key: YEEVYGUZMRIKTI-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1-methylpyrazole moiety and at the 5-position with a bromine atom. This structure renders it a versatile intermediate in medicinal chemistry, catalysis, and materials science. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrazole ring contributes to hydrogen-bonding interactions and metal coordination .

Properties

IUPAC Name

5-bromo-2-(2-methylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-9(4-5-12-13)8-3-2-7(10)6-11-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEVYGUZMRIKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the bromination and coupling steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine: undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(1-methyl-1H-pyrazol-5-yl)pyridine derivative .

Scientific Research Applications

Anticancer Activity

Recent studies have identified 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine as a potential candidate for anticancer therapies. Its structural similarity to known anticancer agents allows it to interact with various biological targets involved in tumor growth and metastasis.

  • Case Study : In a study focusing on ROS1 and ALK inhibitors, derivatives of 2-aminopyridine were synthesized, showing promising activity against resistant cancer cell lines. The incorporation of the pyrazole moiety was crucial for enhancing potency against drug-resistant mutations .

Inhibitors of Enzymatic Activity

The compound has also been explored as an inhibitor of specific enzymes that play roles in cancer progression and other diseases.

  • Example : A derivative containing the pyrazole structure was shown to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis), leading to increased NAD+ levels in treated cells, which is beneficial for metabolic regulation in cancer cells .

Molecular Mechanisms

Research indicates that compounds like this compound can modulate signaling pathways critical for cell survival and proliferation.

  • Study Insights : A study demonstrated that introducing specific functional groups to the pyrazole ring could alter the compound's interaction with cellular targets, thereby enhancing its therapeutic efficacy against specific cancer types .

Data Tables: Research Findings

The following table summarizes key findings from various studies involving this compound:

Study ReferenceApplication AreaKey FindingsCompound Structure
Anticancer ActivityPotent against CD74-ROS1 G2032R cell lineContains brominated pyridine
Enzyme InhibitionIncreased NAD+ levels via NAMPT inhibitionPyrazole moiety enhances activity
Metabolic RegulationModulates key signaling pathways in cancer cellsFunctional group variations explored

Mechanism of Action

The mechanism of action of 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystal Structure Analysis

The crystal structure of 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine (C₈H₇BrN₄) has been resolved via X-ray diffraction, revealing key parameters:

  • Bond lengths : The C-Br bond length is ~1.89 Å, typical for aryl bromides.
  • Dihedral angles : The pyridine and pyrazole rings exhibit a dihedral angle of ~15°, indicating moderate planarity .
Table 1: Crystallographic Comparison with Analogues
Compound Dihedral Angle (°) C-Br Bond Length (Å) Reference
This compound 15 1.89
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine 22 1.88
5-Bromo-2-(1H-imidazol-2-yl)pyridine 10 1.90

Key Observations :

  • Tetrazole-substituted analogues (e.g., 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine) exhibit larger dihedral angles due to steric hindrance from the tetrazole ring .
  • Imidazole-substituted derivatives show greater planarity, enhancing π-π stacking interactions .

Electronic and Reactivity Comparisons

Substituent Effects on Reactivity

The bromine atom in this compound is activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Comparative studies highlight:

  • Cross-coupling efficiency : Suzuki-Miyaura reactions with phenylboronic acid achieve ~85% yield, outperforming 5-chloro analogues (~70% yield) due to bromine’s superior leaving-group ability .
  • Acidity : The pyrazole ring (pKa ~14) is less acidic than tetrazole-substituted analogues (pKa ~4), influencing hydrogen-bonding and coordination chemistry .
Table 2: Reactivity and Electronic Properties
Compound Suzuki-Miyaura Yield (%) pKa (Heterocycle) Reference
This compound 85 ~14
5-Bromo-2-(2H-tetrazol-5-yl)pyridine 78 ~4
5-Chloro-2-(1-methyl-1H-pyrazol-5-yl)pyridine 70 ~14

Toxicity and Precautions

Key comparisons:

  • 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine : Classified as hazardous (GHS08) with acute toxicity data (LD50 oral rat: 250 mg/kg) .
  • 5-Chloro-2-(1-methyl-1H-pyrazol-5-yl)pyridine : Lower acute toxicity (LD50 oral rat: 500 mg/kg) but poses environmental risks due to chlorine persistence .

Role in Drug Discovery

The target compound serves as a precursor in kinase inhibitor synthesis. For example, its gold(III) complexes exhibit catalytic activity in C–H functionalization, outperforming phenyl-substituted analogues in turnover frequency (TOF) .

Biological Activity

5-Bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a bromine atom and a pyrazole moiety. Its molecular formula is C_9H_8BrN_3, with a molecular weight of approximately 238.08 g/mol. The unique structural features of this compound contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent activity against various human cancer cell lines. Molecular docking studies have suggested that the compound interacts effectively with specific cellular targets involved in cancer progression.

Case Study: Anticancer Efficacy

A study conducted by Akhtar et al. synthesized several pyrazole derivatives, including this compound, demonstrating significant cytotoxic effects against cancer cell lines such as HeLa and A375. The IC50 values for these compounds ranged from 10 to 30 μM, indicating their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. Various studies have reported that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

Data Table: COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound0.040.014.0
Celecoxib0.020.012.0
Indomethacin0.050.031.67

This table illustrates the selectivity of the compound towards COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHigh
Compound BHighModerate
This compound High High

This comparison highlights the dual efficacy of this compound in both anticancer and anti-inflammatory contexts .

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